Product packaging for 2-(4-Phenylpiperazin-1-yl)thiazole(Cat. No.:CAS No. 1789594-90-6)

2-(4-Phenylpiperazin-1-yl)thiazole

Cat. No.: B2811347
CAS No.: 1789594-90-6
M. Wt: 245.34
InChI Key: NEGAYWKZBRZERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Phenylpiperazin-1-yl)thiazole is a chemical compound of significant interest in medicinal chemistry and pharmacological research, featuring a molecular scaffold that combines phenylpiperazine and thiazole moieties. This specific structural motif is recognized for its potential to interact with various biological targets. The core thiazole heterocycle is a privileged structure in drug discovery, known to contribute to diverse biological activities and is found in several therapeutic agents . While direct studies on this compound are limited, research on closely related analogs provides strong evidence of its research value. Notably, a derivative with an acetamide side chain, N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (compound 51164), has demonstrated promising activity in models of Alzheimer's disease. This compound was found to restore synaptic function and stabilize dendritic spines by targeting store-operated calcium channels (SOCCs) involving the TRPC6 protein, suggesting potential applications in neurodegenerative disease research . Furthermore, the broader chemical class is explored in other fields; for instance, thiazole-linked coumarin-piperazine hybrids are being investigated as potential galectin-1 inhibitors for cancer therapy , and various thiazole-piperazine derivatives are featured in patents for inhibiting RAF dimers in oncology . The thiazole ring system itself is also a cornerstone in the development of new antimicrobial agents, showing activity against a range of resistant bacterial and fungal strains . This product is intended for research purposes only. It is not approved for use in humans or animals and must not be utilized for diagnostic, therapeutic, or any other clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N3S B2811347 2-(4-Phenylpiperazin-1-yl)thiazole CAS No. 1789594-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-2-4-12(5-3-1)15-7-9-16(10-8-15)13-14-6-11-17-13/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGAYWKZBRZERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Phenylpiperazin 1 Yl Thiazole and Its Derivatives

General Synthetic Strategies for Thiazole-Piperazine Hybrid Systems

The creation of hybrid molecules incorporating both thiazole (B1198619) and piperazine (B1678402) rings is a significant area of interest in medicinal chemistry. ipinnovative.comnih.gov A predominant and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. nih.gov This reaction typically involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) or thioamide derivative. nih.govnih.gov For thiazole-piperazine hybrids, this can be adapted by using a thiourea or thiosemicarbazone derived from a piperazine-containing precursor.

Another common strategy involves a convergent synthesis where the thiazole and piperazine fragments are prepared separately and then coupled. This often involves reacting a pre-formed 2-amino or 2-halothiazole with a piperazine derivative. For instance, novel piperazine-based bis(thiazoles) have been synthesized from bis(thiosemicarbazones). rsc.org Similarly, studies have reported the synthesis of various thiazole-piperazine derivatives by reacting a thiosemicarbazide (B42300) derivative with an appropriate 2-bromoacetophenone (B140003) in ethanol, a method that confirms the ring-closure approach for thiazole formation from thiosemicarbazones. nih.gov These general strategies provide a robust foundation for creating a diverse range of thiazole-piperazine compounds. nih.gov

Specific Reaction Pathways for the 2-(4-Phenylpiperazin-1-yl)thiazole Core Structures

To construct the specific this compound core, synthetic pathways often begin with the formation of an activated thiazole intermediate. A widely used approach involves the synthesis of 2-chloro-N-(thiazol-2-yl)acetamide, which is then subjected to nucleophilic substitution by 1-phenylpiperazine (B188723). ijnrd.orgjocpr.com The reaction is typically carried out in a suitable solvent like chloroform (B151607) in the presence of a base such as potassium carbonate to yield the final acetamide (B32628) derivative. ijnrd.orgjocpr.com

An alternative pathway employs the Hantzsch synthesis more directly. This method would involve the reaction of an appropriately substituted α-haloketone with a thiourea derivative of phenylpiperazine, such as 1-phenylpiperazine-1-carbothioamide. vulcanchem.com For example, reacting 1-(pyrazin-2-yl)ethanone after bromination with a thiourea derivative is a known route for constructing a thiazole core. vulcanchem.com These specific pathways provide reliable and efficient means to assemble the central this compound scaffold, which can then be further modified. nih.govtandfonline.com

A common synthetic scheme is depicted below:

Step 1: Reaction of 2-aminothiazole (B372263) with 2-chloroacetyl chloride to form 2-chloro-N-(thiazol-2-yl)acetamide.

Step 2: Nucleophilic substitution of the chlorine atom in 2-chloro-N-(thiazol-2-yl)acetamide with 1-phenylpiperazine to yield 2-(4-phenylpiperazin-1-yl)-N-(thiazol-2-yl)acetamide. ijnrd.org

ReactantsReagents/ConditionsProduct
2-Chloro-N-(thiazol-2-yl) acetamide, 1-PhenylpiperazineK₂CO₃, Chloroform, Reflux2-(4-Phenylpiperazin-1-yl)-N-(thiazol-2-yl) acetamide ijnrd.org

Derivatization Approaches for Structural Modifications on the Thiazole Moiety

Structural modifications on the thiazole ring of the this compound system are crucial for exploring structure-activity relationships. The thiazole ring possesses reactive positions at C4 and C5 that are amenable to substitution. nih.gov

The Hantzsch synthesis is particularly advantageous for introducing diversity at the C4 and C5 positions by simply varying the starting α-halocarbonyl compound. nih.gov For example, using different substituted phenacyl bromides allows for the introduction of various aryl groups at the C4 position of the thiazole ring. researchgate.net This approach has been used to synthesize a range of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, where the thiazole is substituted at the C2, C4, and C5 positions. tandfonline.com

Another strategy involves the synthesis of a versatile intermediate, such as a 4-chloromethyl-thiazole, which can then undergo nucleophilic displacement to introduce a variety of functional groups. mdpi.com This solid-phase synthesis approach allows for the creation of large libraries of compounds with diverse substitutions on the thiazole moiety. mdpi.com

Starting MaterialReactionModification SiteExample Product
α-haloketone, ThioureaHantzsch Thiazole SynthesisC4/C5-position2-Amino-4-aryl-thiazole nih.gov
2-Chloro-N-(thiazol-2-yl) acetamideReaction with substituted phenacyl bromidesC4-position2-Chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide researchgate.net
Resin-bound 4-chloromethyl-thiazoleNucleophilic displacementC4-methyl positionArylaminothiazole-tethered piperazine compounds mdpi.com

Derivatization Approaches for Structural Modifications on the Phenylpiperazine Moiety

Diversification of the phenylpiperazine moiety is typically achieved by utilizing substituted 1-phenylpiperazines as starting materials in the synthesis. This allows for the introduction of a wide array of substituents onto the phenyl ring, thereby modulating the electronic and steric properties of the final molecule.

For instance, derivatives bearing electron-donating (e.g., methyl) or electron-withdrawing (e.g., chloro, nitro) groups on the phenyl ring have been synthesized by starting with the corresponding 4-methylphenylpiperazine, 4-chlorophenylpiperazine, or 4-nitrophenylpiperazine. nih.govtandfonline.com The synthesis of thiazole-piperazine sulphonamide and imidazo[2,1-b]thiazole-sulfonyl piperazine hybrids also showcases extensive derivatization on the phenyl ring of the piperazine component. nih.govnih.govresearchgate.net This strategy of employing pre-functionalized building blocks is efficient and allows for systematic exploration of the chemical space around the phenylpiperazine scaffold. mdpi.com

Starting PhenylpiperazineResulting Moiety in Final CompoundReference
1-(4-Chlorophenyl)piperazine (B178656)4-(4-Chlorophenyl)piperazin-1-yl tandfonline.com
1-(4-Methylphenyl)piperazine4-(4-Methylphenyl)piperazin-1-yl tandfonline.com
1-(4-Nitrophenyl)piperazine4-(4-Nitrophenyl)piperazin-1-yl nih.gov

Exploration of Parallel and Combinatorial Synthesis Techniques

To efficiently generate large numbers of diverse this compound analogues for screening purposes, parallel and combinatorial synthesis techniques have been employed. These high-throughput methods significantly accelerate the drug discovery process. ijfans.org

A notable example is the parallel synthesis of piperazine-tethered thiazole compounds on a solid support. mdpi.com This approach involves attaching a building block to a resin, followed by sequential reactions to build the thiazole and piperazine components. The use of a solid phase facilitates purification, as excess reagents and by-products can be simply washed away. In one reported method, a thiourea was cyclized with 1,3-dichloroacetone (B141476) on the resin to form a 4-chloromethyl-thiazole, which was then reacted with Boc-piperazine. After deprotection, various carboxylic acids were coupled to the piperazine nitrogen, generating a library of 220 distinct compounds. mdpi.com

Solution-phase combinatorial synthesis has also been developed, offering remarkably high-speed synthesis of 2-substituted-amino-4-aryl thiazoles. nih.gov One such protocol achieves completion in minutes at ambient temperature in polar solvents without a catalyst, making it highly amenable to high-throughput screening (HTS). nih.gov These combinatorial approaches, leveraging privileged structures like the thiazole-piperazine scaffold, allow for the rapid exploration of chemical diversity against various biological targets. acs.org

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, LC-MSMS, HRMS, IR)

The structural confirmation of this compound and its derivatives is accomplished through a combination of advanced spectroscopic techniques. slideshare.net These methods provide unambiguous evidence for the covalent structure of the synthesized molecules. rsc.orgnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for structural elucidation. rsc.org

¹H NMR spectra typically show characteristic signals for the protons on the thiazole ring, the aromatic protons of the phenyl group, and the aliphatic protons of the piperazine ring. For example, in derivatives like 2-(4-phenylpiperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide, the piperazine protons appear as multiplets around 2.6-3.2 ppm, while aromatic and thiazole protons are found further downfield (6.7-7.9 ppm). tandfonline.com

¹³C NMR provides information on the carbon skeleton. The spectra for 2-(4-phenylpiperazin-1-yl)benzo[d]thiazole show signals for the thiazole carbons around 168 ppm, piperazine carbons around 48-49 ppm, and phenyl carbons between 116-151 ppm. rsc.org

Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), tandem MS (LC-MSMS), and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition. rsc.org HRMS provides highly accurate mass measurements, which helps to confirm the molecular formula of the compound. nih.govrsc.org LC-MSMS is valuable for structural confirmation and identifying fragmentation patterns. nih.gov

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the presence of specific functional groups. rsc.org Characteristic absorption bands include N-H stretching (if an amide is present, ~3300 cm⁻¹), C=O stretching (~1670-1690 cm⁻¹), aromatic C=C stretching (~1575-1600 cm⁻¹), and C-N stretching (~1300 cm⁻¹). ijnrd.orgtandfonline.com

The combined data from these techniques provide comprehensive structural proof for the synthesized compounds. nih.govresearchgate.netdergipark.org.tr

Table of Spectroscopic Data for a Representative Derivative: 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazole rsc.org

TechniqueObserved Signals (δ ppm or ν cm⁻¹)Assignment
¹H NMR 7.67–7.61 (m, 1H), 7.58 (d, 1H), 7.35–7.27 (m, 3H), 7.13–7.07 (m, 1H), 6.98 (d, 2H), 6.93 (t, 1H), 3.80 (t, 4H), 3.33 (t, 4H)Aromatic Protons, Piperazine Protons
¹³C NMR 168.69, 152.58, 150.93, 130.70, 129.26, 126.06, 121.57, 120.73, 120.68, 119.17, 116.86, 49.13, 48.30Thiazole Carbon, Phenyl Carbons, Piperazine Carbons

Structure Activity Relationship Sar Studies of 2 4 Phenylpiperazin 1 Yl Thiazole Analogues

General Principles and Approaches in SAR Elucidation for Thiazole-Piperazine Compounds

The elucidation of Structure-Activity Relationships (SAR) for thiazole-piperazine compounds involves a multidisciplinary approach, combining organic synthesis, biological testing, and computational modeling. The core principle is to systematically alter the chemical structure of a lead molecule and observe the corresponding changes in its biological activity. This allows researchers to identify key pharmacophoric elements and understand how they interact with the biological target.

Key approaches in SAR elucidation for this class of compounds include:

Systematic Substituent Modification: This involves introducing a variety of substituents with different electronic (electron-donating or electron-withdrawing), steric (size and shape), and lipophilic (hydrophobicity) properties at specific positions on the thiazole (B1198619) and phenyl rings. The goal is to probe the chemical space around the core scaffold and map the requirements for optimal biological activity.

Conformational Analysis: The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. nih.govnih.govresearchgate.net For thiazole-piperazine compounds, the conformational flexibility of the piperazine (B1678402) ring is of particular interest. nih.govresearchgate.nettandfonline.com Techniques such as X-ray crystallography and computational methods like molecular dynamics simulations are employed to determine the preferred conformations and their influence on activity. nih.gov Studies have shown that a chair conformation of the piperazine ring can be essential for certain biological activities, such as HIV-1 attachment inhibition. researchgate.net

Pharmacophore Modeling: This computational technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. nih.gov By comparing the structures of active and inactive compounds, a pharmacophore model can be developed to guide the design of new, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are particularly useful for understanding the steric and electrostatic fields around the molecules that are crucial for receptor binding. nih.gov

Influence of Substitutions on the Thiazole Ring on Biological Activity Profiles

The thiazole ring is a key component of the 2-(4-phenylpiperazin-1-yl)thiazole scaffold and its substitution pattern can significantly modulate the biological activity of the resulting analogues. tandfonline.comnih.govpsu.edu The positions on the thiazole ring available for substitution, typically C4 and C5, offer opportunities to fine-tune the molecule's properties.

Research has shown that the introduction of various substituents on the thiazole ring can lead to a wide range of pharmacological effects. For instance, in a series of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide (B32628) derivatives, substitutions on the thiazole-bearing phenyl ring were evaluated for their antimicrobial activity. nih.gov While the antibacterial activity was generally modest, certain substitutions led to notable antifungal activity. nih.gov

The nature of the substituent at the C2 position of the thiazole ring is also critical. The linkage to the 4-phenylpiperazine moiety at this position is a common feature in many biologically active compounds. Modifications at the C4 and C5 positions have been explored to enhance activity and selectivity. For example, in the development of vascular adhesion protein-1 (VAP-1) inhibitors, a thiazole derivative with a guanidine (B92328) group showed potent inhibitory activity. nih.gov

The following table summarizes the influence of substitutions on the thiazole ring on the biological activity of selected this compound analogues.

Compound Substitution on Thiazole Ring Biological Activity Reference
2-(4-Arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide derivativesVaried substitutions on the phenyl ring attached to the thiazoleGenerally low antibacterial activity, but some compounds showed significant antifungal activity against Candida species. nih.gov
Thiazole derivative with a guanidine groupGuanidine groupPotent human VAP-1 inhibitory activity. nih.gov
N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamidesBenzyl and tert-butyl groupsPotent antiproliferative activity against certain cancer cell lines. researchgate.net

Influence of Substitutions on the Phenyl Ring of the Piperazine Moiety on Biological Activity Profiles

The phenyl ring attached to the piperazine moiety is another critical site for modification in the quest to optimize the biological activity of this compound analogues. Substituents on this phenyl ring can profoundly influence receptor affinity and selectivity by altering the electronic and steric properties of the molecule. tandfonline.comnih.gov

Studies on various classes of phenylpiperazine derivatives have consistently demonstrated the importance of the substitution pattern on the phenyl ring. For instance, in the context of 5-HT1A receptor affinity, the position of the substituent on the phenyl ring is a key determinant of activity. acs.orgresearchgate.net

Ortho-substitution: Introduction of a group with a negative potential at the ortho position has been found to be favorable for affinity to both 5-HT1A and α1 receptors. acs.org In some cases, ortho-phenyl electron-donating substituents, such as a methylthio group, are the most active towards the 5-HT1A receptor. nih.gov

Meta-substitution: The meta position appears to be crucial for achieving selectivity between 5-HT1A and α1 receptors. acs.org While the 5-HT1A receptor can accommodate bulky substituents at this position, the steric requirements of the α1 receptor are more restricted. acs.org Replacing a chlorine atom at the meta position with a bulkier trifluoromethyl group has been shown to increase affinity for 5-HT1A receptors. researchgate.net

Para-substitution: The para position generally represents a region where the volume accessible by the ligands is limited for both 5-HT1A and α1 receptors. acs.org

The following table provides examples of how substitutions on the phenyl ring of the piperazine moiety affect the biological activity of related compounds.

Compound Series Substitution on Phenyl Ring Effect on Biological Activity Reference
Bicyclohydantoin-phenylpiperazinesOrtho-substitution with a group of negative potentialFavorable for affinity to both 5-HT1A and α1 receptors. acs.org
Bicyclohydantoin-phenylpiperazinesMeta-substitutionImplicated in 5-HT1A/α1 selectivity; 5-HT1A receptor accommodates bulkier groups than the α1 receptor. acs.org
Arylpiperazine containing N-acylated amino acidsReplacement of meta-chloro with trifluoromethylIncreased affinity for 5-HT1A receptors. researchgate.net
Indazole and piperazine scaffoldsOrtho-phenyl electron-donating substituents (e.g., methylthio)Most active towards the 5-HT1A receptor. nih.gov

Role of the Piperazine Linker and its Conformational Flexibility in Modulating Activity

The piperazine ring serves as a crucial linker connecting the thiazole and phenyl moieties and its conformational flexibility plays a significant role in modulating the biological activity of this compound analogues. nih.govresearchgate.nettandfonline.com The ability of the piperazine ring to adopt different conformations, primarily the chair and boat forms, allows the molecule to orient its pharmacophoric groups in a way that optimizes interactions with the target receptor.

The conformational adaptability of piperazine derivatives has been shown to be more important in drug design than previously assumed. nih.govresearchgate.net Molecular dynamics simulations and conformational analysis have revealed that the flexibility of these molecules is critical for their inhibitory activity. nih.gov For example, a chair conformation of the piperazine ring is considered essential for HIV-1 attachment inhibition. researchgate.net

Furthermore, the piperazine moiety's basicity and chemical reactivity make it a versatile scaffold. tandfonline.com It can be readily modified to link different pharmacophores or to introduce groups that are important for target interaction. tandfonline.com The physicochemical properties of the piperazine ring, such as solubility, can also be modulated by substituents on its nitrogen and carbon atoms. tandfonline.com

Systematic investigations into the effects of substituents on the ring inversion barriers in piperazines have shown that these barriers can be influenced by the electronic nature of the substituents. rsc.org This highlights the intricate interplay between the electronic properties of the substituents and the conformational behavior of the piperazine ring, which ultimately impacts biological activity.

Rational Design through Bioisosteric Modifications and their Impact on SAR

Rational drug design often employs the strategy of bioisosteric replacement, where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. dntb.gov.uaacs.org In the context of this compound analogues, bioisosteric modifications of the thiazole, phenyl, and piperazine components have been explored to refine their SAR.

For instance, the thiazole ring itself can be considered a bioisostere of other aromatic or heteroaromatic systems. In the development of dopamine (B1211576) D3 receptor agonists, the 2-aminothiazole (B372263) moiety has been used as a bioisosteric replacement for other pharmacophoric headgroups. nih.gov Similarly, the phenyl ring of the phenylpiperazine moiety can be replaced with other aromatic or heteroaromatic rings to explore new interactions with the target receptor. nih.gov

Bioisosteric replacement of the piperazine linker has also been investigated. blumberginstitute.org While piperazine offers favorable properties like basicity and solubility, in some cases its conformational flexibility or the exit vectors of its substituents may not be optimal. tandfonline.comblumberginstitute.org In such instances, bioisosteres like homopiperazine (B121016) or rigid bicyclic diamines have been successfully employed to improve potency and selectivity. blumberginstitute.org

The following table illustrates some examples of bioisosteric modifications and their impact on the SAR of related compounds.

Original Moiety Bioisosteric Replacement Impact on SAR Reference
Thiazolidium moiety of pramipexoleAminotetraline or amino pyrimidine (B1678525) moietiesMaintained or improved dopamine D3 receptor binding potency. nih.gov
Phenyl ring in 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-olHeterocyclic analoguesIdentification of highly potent and selective agonists for the dopamine D3 receptor. dntb.gov.uaacs.org
Piperazine ringHomopiperazine or 3,6-diazabicyclo[3.2.1]octaneCan improve potency, enhance or modulate selectivity, and alter physical properties depending on the context. blumberginstitute.org

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies of 2-(4-Phenylpiperazin-1-yl)thiazole Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information on the binding mode and affinity.

Analysis of Ligand-Receptor Interactions and Predicted Binding Affinities

Molecular docking studies have been instrumental in identifying and optimizing the interactions between this compound derivatives and various biological targets. For instance, derivatives of this scaffold have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and matrix metalloproteinases (MMPs), as well as antagonists for receptors such as the dopamine (B1211576) D4 receptor. researchgate.netrsc.orgnih.gov

In a study focused on AChE inhibitors, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and evaluated. researchgate.net Molecular docking of the most potent compound, 6g, revealed key interactions within the AChE active site. The nitro group on the phenyl ring formed hydrogen bonds with Asp-74 and Trp-86, while the amide oxygen interacted with Tyr-124. researchgate.net Additionally, the pyrimidine (B1678525) ring formed a π-π stacking interaction with Trp-286, and the phenyl ring B also interacted with Trp-86 via π-π stacking. researchgate.net These interactions contribute to the strong binding and inhibitory activity of the compound.

Similarly, docking studies of thiazole-linked coumarin (B35378) piperazine (B1678402) hybrids as Galectin-1 (Gal-1) inhibitors showed that the coumarin moiety plays a crucial role in binding. rsc.org For thiazole (B1198619) derivatives targeting VEGFR-2, docking results confirmed tight binding interactions within the receptor's binding site, with binding energies surpassing that of the known inhibitor sunitinib. nih.gov

The predicted binding affinities from these docking studies often correlate well with experimentally determined inhibitory activities, guiding the design of more potent and selective compounds.

Table 1: Predicted Binding Affinities and Key Interactions of this compound Derivatives

Derivative/CompoundTarget ProteinPredicted Binding Affinity (if available)Key Interacting ResiduesReference
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide (6g)Acetylcholinesterase (AChE)IC50 = 0.90 µMAsp-74, Trp-86, Tyr-124, Trp-286 researchgate.net
Thiazole-linked coumarin piperazine hybrid (10g)Galectin-1 (Gal-1)Ka = 9.8 × 10^4 M−1- rsc.org
2-(4-Phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamideMMP-2, MMP-8-- rsc.org
2-(3-(4-Phenylpiperazin-1-yl)propyl)benzo[d]thiazoleDopamine D4 Receptor-- nih.gov
Thiazole analog (10c)VEGFR-2IC50 = 0.104 μM- nih.gov

Conformational Analysis and Pharmacophore Modeling for Target Interaction

Conformational analysis of this compound derivatives is crucial for understanding how their three-dimensional structure influences their interaction with biological targets. Studies have shown that the relative orientation of the phenyl, piperazine, and thiazole rings can significantly impact binding affinity and selectivity.

Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, has been successfully applied to this class of compounds. researchgate.netnih.gov A pharmacophore model for 5-HT2A receptor antagonists was developed based on a set of known active ligands, and novel 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives containing the 2-(4-phenylpiperazin-1-yl)ethyl moiety were designed to fit this model. researchgate.net This approach aids in the virtual screening of large compound libraries to identify new potential ligands.

Molecular Dynamics Simulations for Ligand-Protein Stability and Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the detailed analysis of interactions over time. nih.gov MD simulations of thiazole-linked coumarin piperazine hybrids bound to Gal-1 revealed that the stability of the ligand within the binding site was dependent on its initial binding pose. rsc.org While some poses resulted in the ligand dissociating into the solvent, others showed stable binding and equilibration within the carbohydrate-binding site. rsc.org These simulations can validate docking results and provide a more realistic picture of the binding event. nih.gov

Quantum Chemical Calculations for Elucidating Electronic Structure and Molecular Geometry

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties and optimized geometry of this compound and its derivatives. nih.gov These calculations provide insights into parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net

Studies have used DFT to optimize the molecular geometry of these compounds, confirming stable conformations. nih.govnih.gov For instance, calculations on pyrazolyl–thiazole derivatives showed that the pyrazolyl and thiazole rings were nearly coplanar, which could enhance π–π stacking interactions with biological targets. nih.gov The analysis of electrostatic potential distribution can also reveal key features for molecular recognition. nih.gov

In Silico Prediction of Potential Biological Interactions

In silico methods are widely used to predict the potential biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel compounds. mdpi.com For this compound derivatives, these predictions have guided the selection of compounds for further experimental evaluation.

Various studies have utilized computational tools to predict the potential for enzyme inhibition and receptor binding. nih.govmdpi.comacs.org For example, derivatives have been designed and screened in silico for their potential to inhibit acetylcholinesterase, with subsequent experimental validation confirming the predictions. researchgate.net Similarly, the potential of these compounds to act as dopamine D2/D3 receptor agonists and antagonists has been extensively explored through computational models. acs.orgacs.org These predictive studies help to prioritize synthetic efforts and reduce the need for extensive and costly high-throughput screening.

Table 2: In Silico Predicted Biological Activities of this compound Derivatives

Derivative ClassPredicted Biological Target/ActivityComputational MethodReference
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamidesAcetylcholinesterase InhibitionMolecular Docking researchgate.net
Thiazole-linked coumarin piperazine hybridsGalectin-1 InhibitionMolecular Docking, Molecular Dynamics rsc.org
2-(4-Phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamidesMMP InhibitionNot Specified rsc.org
7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol analoguesDopamine D2/D3 Receptor AgonismMolecular Docking acs.org
Tetrahydrobenzo[d]thiazole based aryl piperazinesDopamine D2/D3 Receptor AgonismHomology Modeling nih.gov
This compound derivativesVEGFR-2 InhibitionMolecular Docking nih.gov

Mechanistic Investigations of 2 4 Phenylpiperazin 1 Yl Thiazole Derivatives

Enzyme Inhibition Kinetics

Derivatives of 2-(4-phenylpiperazin-1-yl)thiazole have been synthesized and evaluated as inhibitors of cholinesterase enzymes, which are significant in the context of neurodegenerative diseases like Alzheimer's.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: A series of 2-(4-substituted piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized and screened for their ability to inhibit both AChE and BChE. tandfonline.comnih.govtandfonline.com The results indicated that while the compounds showed notable inhibition of AChE, their activity against BChE was not significant. nih.govtandfonline.com This selectivity for AChE is a desirable characteristic for potential Alzheimer's disease therapies.

Among the synthesized compounds, some of the most potent AChE inhibitors were identified. nih.govtandfonline.com For instance, at a concentration of 0.1 µM, compounds 5n , 5o , and 5p demonstrated 96.44%, 99.83%, and 89.70% inhibition of AChE, respectively. nih.gov Notably, compound 5o exhibited a half-maximal inhibitory concentration (IC50) of 0.011 µM, which is more potent than the standard drug donepezil (B133215) (IC50 = 0.054 µM). nih.gov

In a separate study, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were also designed and evaluated as AChE inhibitors. researchgate.net Compound 6g from this series was identified as the most potent, with an IC50 of 0.90 µM against AChE and a significantly weaker inhibition of BChE (IC50 = 7.53 µM), confirming its selectivity for AChE. researchgate.net Kinetic studies revealed that compound 6g acts as a mixed-type inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

Another study focused on [2-(4-(substituted phenyl)piperazin-1-yl)-4-phenylthiazol-5-yl][substituted phenyl]methanone derivatives. researchgate.net Compounds 5 and 38 from this series showed significant AChE inhibitory activity, with IC50 values of 0.268 µM and 0.286 µM, respectively. researchgate.net The inhibition by compound 5 was also determined to be of a mixed type. researchgate.net

Interactive Table of AChE Inhibition Data:

Receptor Binding and Activation Studies

The interaction of this compound derivatives with various receptors, particularly those in the central nervous system, has been a key area of investigation. These studies are crucial for understanding the antipsychotic and neuroprotective potential of these compounds.

Dopamine (B1211576) and Serotonin (B10506) Receptors: The balance between dopamine D2 and serotonin 5-HT1A receptor activity is considered important for the effectiveness of antipsychotic drugs. nih.gov Research on N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides and 1-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-3-aryl-2-yl-ureas has shown that the affinity and selectivity of these ligands are highly dependent on their chemical structure, particularly the presence of a pyridyl group. nih.gov

Derivatives of N-phenylpiperazine have been explored as bitopic ligands, which can bind to both the primary and secondary binding pockets of a receptor. frontiersin.org This can lead to unique pharmacological profiles. For instance, replacing a thiophene (B33073) ring with a thiazole (B1198619) ring in certain N-phenylpiperazine analogues resulted in a decrease in selectivity for the D3 receptor over the D2 receptor. frontiersin.org

A series of indazole and piperazine-based compounds were designed as multi-target ligands for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors for the potential treatment of schizophrenia. nih.gov The affinity of these compounds for the receptors was influenced by the substituents on the aryl part of the piperazine (B1678402) moiety. nih.gov For example, introducing a substituent at the ortho position of the phenyl ring was generally preferred for D2 receptor binding. nih.gov

Adenosine (B11128) Receptors: While direct binding studies of this compound derivatives to adenosine receptors were not detailed in the provided context, the broader class of N-phenylpiperazine analogues has been investigated for their interactions with these receptors. frontiersin.org

Investigation of Specific Protein Targets

Beyond receptor and enzyme interactions, research has delved into the effects of thiazole-containing compounds on other specific protein targets implicated in disease.

DNA Gyrase: A study investigating new thiazole-based derivatives evaluated their potential as inhibitors of DNA gyrase, an enzyme essential for bacterial DNA replication. frontiersin.orgfrontiersin.org The synthesized compounds demonstrated notable inhibitory activity against E. coli DNA gyrase, with IC50 values in the range of 182 to 208 nM. frontiersin.org For comparison, the reference drug novobiocin (B609625) had an IC50 of 170 nM. frontiersin.org Compounds 11b , 11e , and 12b were among the most potent inhibitors in this series. frontiersin.org

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a protein kinase involved in the regulation of transcription and is a target in cancer therapy. nih.gov A series of 4-thiazol-2-anilinopyrimidine derivatives were designed and found to be potent CDK9 inhibitors. nih.gov One of the most selective compounds, 12u , inhibited CDK9 with an IC50 of 7 nM and displayed over 80-fold selectivity for CDK9 compared to CDK2. nih.gov While not a direct derivative of this compound, this highlights the potential of the thiazole scaffold in targeting CDK9.

Cellular Mechanisms of Action in Relevant Biological Models

The investigation of this compound derivatives extends to their effects on cellular processes relevant to neurodegenerative diseases.

Neuroprotection: Several studies have highlighted the neuroprotective potential of these compounds. For instance, some thiazole-piperazine derivatives have been shown to offer significant neuroprotective effects against Aβ-induced cytotoxicity in human neuroblastoma SH-SY5Y cells. researchgate.net

In the context of Parkinson's disease, derivatives of (-)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264) have been synthesized to improve neuroprotective properties. acs.org Compounds (-)-9b and (-)-8b from this series demonstrated significant and long-lasting reversal of hypolocomotion in animal models of Parkinson's disease. acs.org

Anti-amyloid Aggregation: The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Thiazole-piperazine derivatives have been investigated for their ability to inhibit this process. researchgate.net Certain compounds have demonstrated remarkable Aβ1-42 aggregation inhibitory activities. researchgate.net

Furthermore, a multifunctional D2/D3 agonist, D-520, which is based on a hybrid molecular template, has been shown to modulate the aggregation of alpha-synuclein (B15492655), a protein implicated in Parkinson's disease. nih.gov Co-incubation of D-520 with alpha-synuclein was able to reduce the toxicity of preformed aggregates. nih.gov

Exploration of Therapeutic Potential of 2 4 Phenylpiperazin 1 Yl Thiazole Analogues

Antinociceptive Activity and Modulators of the Opioidergic System

Derivatives of 2-(4-phenylpiperazin-1-yl)thiazole have been investigated for their pain-relieving effects, with studies indicating that their mechanism of action often involves the opioidergic system. A study focused on novel molecules combining thiazole (B1198619) and piperazine (B1678402) rings revealed significant antinociceptive activities. nih.govnih.gov

In vivo experiments using tail-clip and hot-plate tests in animal models demonstrated that specific analogues, such as compounds 3a-3c , 3f , and 3g , significantly increased the reaction time to thermal stimuli, suggesting a centrally mediated analgesic effect. nih.gov Furthermore, these compounds were effective in the acetic acid-induced writhing test, which points to additional peripheral antinociceptive action. nih.gov Pre-treatment with naloxone, an opioid receptor antagonist, was found to reverse the pain-relieving effects of these compounds, providing strong evidence for the involvement of the opioidergic system in their mechanism of action. nih.govnih.gov Molecular docking studies have further supported these findings by showing significant interactions between the active compounds and both µ- and δ-opioid receptors. nih.govnih.gov

CompoundAntinociceptive ActivityProposed Mechanism
3a-3c Central and peripheralOpioidergic system modulation
3f Central and peripheralOpioidergic system modulation
3g Central and peripheralOpioidergic system modulation

Anti-Alzheimer's Disease Agents: Cholinesterase Inhibition, Aβ Aggregation Inhibition, and Metal Chelating Properties

The multifaceted nature of Alzheimer's disease (AD) has prompted the development of multi-target-directed ligands, and this compound analogues have emerged as promising candidates. These compounds have been shown to inhibit key enzymes involved in AD pathology, prevent the aggregation of amyloid-beta (Aβ) peptides, and chelate metal ions that contribute to oxidative stress.

A series of [2-(4-(substituted phenyl)piperazin-1-yl)-4-phenylthiazol-5-yl][substituted phenyl]methanone derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two enzymes responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.net Several of these compounds displayed potent inhibitory activity. For instance, compound 5 , with a 4-methoxy substituent, and compound 38 , containing 4-methoxy and 3-methyl groups, were highly effective against AChE with IC50 values of 0.268 µM and 0.286 µM, respectively. researchgate.net Similarly, compounds 10 and 20 were identified as potent inhibitors of human BChE, with IC50 values of 0.135 µM and 0.103 µM, respectively. researchgate.net

Beyond cholinesterase inhibition, these analogues have demonstrated the ability to inhibit the aggregation of Aβ peptides, a hallmark of AD. nih.gov Some derivatives also possess metal-chelating properties, which can help to mitigate the neurotoxicity associated with metal dyshomeostasis in the brain. researchgate.net Notably, compounds 10 and 20 also exhibited significant Aβ(1-42) aggregation inhibitory activity and were found to be non-cytotoxic in neuronal cell lines. researchgate.net

CompoundTargetIC50 Value (µM)Additional Properties
5 AChE0.268-
38 AChE0.286-
10 hBChE0.135Aβ aggregation inhibition, metal chelation
20 hBChE0.103Aβ aggregation inhibition, metal chelation

Antimicrobial and Antifungal Activities

The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. Thiazole and piperazine derivatives have independently shown promise in this field, and their combination within the this compound scaffold has yielded compounds with notable activity.

Research has shown that various derivatives of these compounds exhibit significant antimicrobial properties. For example, certain thiazole and triazole compounds have demonstrated considerable antifungal activity. In a study of piperazine analogues containing a 1,3,4-thiadiazole (B1197879) ring, several compounds were synthesized and tested against various microorganisms. rjptonline.org Compound PT6 from this series showed highly significant antibacterial activity and good inhibition when compared to standard drugs. rjptonline.org Another study on 2-amino thiazole derivatives reported that some of the synthesized compounds exhibited good antibacterial and antifungal activity at concentrations of 50 and 100 µg/ml in the disk-diffusion method. researchgate.netjocpr.com

The antimicrobial activity of these compounds is often attributed to the presence of the thiazole ring, which is a structural component of some clinically used antimicrobial agents. The addition of the phenylpiperazine moiety appears to enhance this activity, leading to a synergistic effect.

Compound SeriesTested AgainstActivity Level
Piperazine-1,3,4-thiadiazole analoguesBacteriaSignificant antibacterial activity (e.g., PT6 )
2-Amino thiazole derivativesBacteria and FungiGood activity at 50-100 µg/ml

Anticancer Activities (e.g., against specific cancer cell lines, inhibition of tubulin polymerization)

The development of novel anticancer agents remains a high priority in medical research. Analogues of this compound have demonstrated significant potential in this area, with some compounds exhibiting potent activity against various cancer cell lines through mechanisms that include the inhibition of tubulin polymerization.

One of the key mechanisms by which these compounds exert their anticancer effects is by targeting the microtubule network of cancer cells. Microtubules, which are essential for cell division, are formed by the polymerization of tubulin. A number of N-heterocyclic (4-phenylpiperazin-1-yl)methanones have been identified as potent inhibitors of tubulin polymerization. nih.gov For example, compound 5 derived from phenoxazine (B87303) and phenothiazine, exhibited a mean GI50 value of 3.3 nM across a panel of cancer cell lines and was found to act on the colchicine (B1669291) binding site of tubulin. nih.gov

Another series of arylamide derivatives containing a piperazine moiety also showed promising results. nih.gov Compound 16f (MY-1121), which features a 1-(4-chlorophenyl)piperazine (B178656) group, displayed potent inhibitory activities against MGC-803, HCT-116, and SMMC-7721 cancer cells with IC50 values of 0.092 µM, 0.098 µM, and 0.088 µM, respectively. nih.gov These values are comparable to the positive control, colchicine. nih.gov

CompoundCancer Cell LinesIC50/GI50 ValueMechanism of Action
5 (phenoxazine/phenothiazine derived)Various3.3 nM (mean GI50)Tubulin polymerization inhibition
16f (MY-1121)MGC-803, HCT-116, SMMC-77210.092 µM, 0.098 µM, 0.088 µMTubulin polymerization inhibition

Antiplasmodial / Antimalarial Activity

Malaria, caused by the Plasmodium parasite, continues to be a major global health issue, and the emergence of drug-resistant strains necessitates the discovery of new antimalarial agents. The this compound scaffold has been explored for its potential to yield effective antiplasmodial compounds.

In a study focused on the parallel synthesis of a library of piperazine-tethered thiazole compounds, several derivatives exhibited interesting antimalarial activity, particularly against the chloroquine-resistant Dd2 strain of Plasmodium falciparum. mdpi.comnih.gov The hit compound from this library, 2291-61 , demonstrated a potent antiplasmodial EC50 of 102 nM against the Dd2 strain and showed a selectivity of over 140. mdpi.comnih.gov

Another study on piperazine-substituted 4(1H)-quinolones found that 6-methyl-7-phenylpiperazinyl-4(1H)-quinolone 8q was the most potent against the W2 strain, with an EC50 value of 0.44 nM. nih.gov These findings highlight the potential of incorporating the phenylpiperazine moiety into different heterocyclic systems to develop novel and effective antimalarial drugs.

CompoundPlasmodium falciparum StrainEC50 Value
2291-61 Dd2 (chloroquine-resistant)102 nM
8q W20.44 nM

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. Analogues of this compound have been synthesized and evaluated for their potential as anticonvulsant agents.

A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed their effectiveness in animal models of epilepsy. nih.govnih.gov The anticonvulsant activity of these compounds was assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. nih.govresearchgate.net The results indicated that the activity was particularly pronounced in the MES test, especially for derivatives with a 3-(trifluoromethyl)anilide group. nih.govnih.gov Several of these molecules also showed activity in the 6-Hz screen, which is a model for therapy-resistant partial seizures. nih.govnih.gov The most potent derivative, 20 , was found to be a moderate binder to neuronal voltage-sensitive sodium channels. nih.govnih.gov

Compound SeriesSeizure ModelActivity
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesMES, 6-HzEffective, particularly 3-(trifluoromethyl)anilide derivatives

Tuberculostatic Activity

Tuberculosis (TB) remains a significant global health threat, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis has made the development of new tuberculostatic agents a priority. The this compound scaffold has been incorporated into molecules with the aim of discovering new anti-TB drugs.

Several studies have reported on the tuberculostatic activity of compounds containing the phenylpiperazine moiety. For instance, a series of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives were synthesized and tested in vitro for their activity against Mycobacterium tuberculosis. nih.gov The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of 25-100 mg/ml. nih.gov

In another study, derivatives of 3a and 4a containing nitrofuran systems showed higher tuberculostatic activity with MICs ranging from 3.1 to 12.5 µg/mL. researchgate.net These findings suggest that the this compound framework can serve as a valuable starting point for the design and synthesis of new and effective tuberculostatic agents.

Compound SeriesMycobacterium tuberculosis StrainMIC
(4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole/triazole derivativesNot specified25-100 mg/ml
Nitrofuran-containing derivatives (3a, 4a)Not specified3.1-12.5 µg/mL

Adenosine (B11128) Receptor Modulation and Inverse Agonism

Analogues featuring a thiazole or a fused thiazolo[5,4-d]pyrimidine (B3050601) core linked to a phenylpiperazine moiety have been identified as potent modulators of adenosine receptors, particularly the A2A subtype. The A2A adenosine receptor (A2AAR) is a G protein-coupled receptor implicated in various physiological and pathological processes, including neurodegenerative disorders and cancer immunotherapy. nih.govmdpi.com

Research into a series of piperazine- and piperidine-containing 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives has yielded potent and selective human A2AAR antagonists and inverse agonists. nih.govmdpi.com Inverse agonists are unique in that they inhibit the basal, spontaneous activity of a receptor, in addition to blocking the effects of agonists. This property is particularly valuable in conditions where the receptor exhibits constitutive activity.

One of the most notable compounds from this series is 2-(furan-2-yl)-N⁵-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine (11) . This compound demonstrated high binding affinity for the A2AAR with a Ki value of 8.62 nM and potent inverse agonist activity with an IC₅₀ of 7.42 nM. nih.gov The therapeutic potential of such A2AAR antagonists is recognized in the treatment of neurodegenerative conditions like Parkinson's and Alzheimer's diseases, as well as in oncology, where they can prevent tumor cells from evading the immune system. nih.govmdpi.com

Further studies have explored other thiazole and thiadiazole derivatives as adenosine receptor antagonists. nih.gov These investigations revealed that replacing bicyclic systems with monocyclic rings like thiazole could maintain adenosine receptor affinity, albeit often in the micromolar range for initial compounds like N-[4-(2-pyridyl)thiazol-2-yl]benzamides. nih.gov The development of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide highlighted the potential of this class, showing a Ki value of 7 nM at the A₁ adenosine receptor, indicating that small modifications to the core structure can significantly alter potency and selectivity. nih.gov

Adenosine A2A Receptor Inverse Agonist Activity

CompoundA2AAR Binding Affinity (Ki, nM)Inverse Agonist Potency (IC50, nM)Reference
2-(furan-2-yl)-N⁵-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine (11)8.627.42 nih.gov

Galectin-1 Inhibition

Galectin-1 (Gal-1) is a carbohydrate-binding protein (lectin) that is overexpressed in various cancers and is involved in tumor progression, immune escape, and inflammation. rsc.org Thiazole-linked piperazine hybrids have been investigated as "sugar mimics" to inhibit Gal-1, offering a potential pathway to overcome the poor pharmacokinetic profiles of traditional carbohydrate-based inhibitors. rsc.orgresearchgate.net

In one study, a series of thiazole-linked coumarin-piperazine hybrids were synthesized and evaluated for their ability to inhibit Gal-1. rsc.org Among the synthesized molecules, several compounds demonstrated significant inhibitory activity in a Gal-1 enzyme assay. Specifically, four compounds showed more than 50% inhibition at a concentration of 20 μM. researchgate.net

One of the most promising compounds identified was N-(5-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (10d) . rsc.org Further optimization of thiazole-containing glycomimetics led to the discovery of highly selective and potent Gal-1 inhibitors. nih.gov For instance, the introduction of polar substituents on the thiazole ring resulted in compounds with nanomolar affinities for Gal-1. One such advanced compound, GB1908, displayed a dissociation constant (Kd) of 0.057 μM for galectin-1 and inhibited Gal-1-induced apoptosis in Jurkat cells with an IC₅₀ of 850 nM. nih.gov These findings underscore the potential of the thiazole-piperazine scaffold in developing effective Gal-1 inhibitors for therapeutic use.

Galectin-1 Inhibition by Thiazole-Piperazine Hybrids

CompoundInhibitory ActivityBinding Affinity (Ka)Reference
Compound 10g (A thiazole-linked coumarin-piperazine hybrid)>50% inhibition at 20 μM1.83 × 10⁵ M⁻¹ researchgate.net
GB1908IC₅₀ = 850 nM (Jurkat cell apoptosis)Kd = 0.057 μM nih.gov

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov Overactivity of certain MMPs, such as MMP-2 and MMP-8, is implicated in pathological conditions like acute lung injury (ALI) in sepsis. rsc.org Therefore, the selective inhibition of specific MMPs presents a promising therapeutic strategy. researchgate.net

A series of novel thiazole derivatives incorporating a phenylpiperazine moiety were designed and synthesized as potential MMP inhibitors. rsc.org These compounds were evaluated for their inhibitory activity against MMP-2 and MMP-8. The results indicated that many of the synthesized analogues had a preferential inhibitory effect on MMP-8 over MMP-2. rsc.org

The most potent analogue in the series was compound 26 , which is 2-(4-(4-chlorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide. This compound displayed significant inhibitory activity against MMP-8. rsc.org The study highlighted the importance of the substituents on both the phenyl ring of the piperazine and the phenyl ring of the thiazole in determining the inhibitory potency and selectivity.

In Vitro MMP-2 and MMP-8 Inhibition by Thiazole Analogues

CompoundR1 (on phenylpiperazine)R2 (on phenylthiazole)MMP-2 IC₅₀ (μM)MMP-8 IC₅₀ (μM)Reference
6HH1.511.08 rsc.org
11HCH₃1.340.91 rsc.org
264-Cl4-F0.560.29 rsc.org

Q & A

Basic: What are the common synthetic routes for 2-(4-phenylpiperazin-1-yl)thiazole derivatives?

The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and condensation. For example:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
  • Step 2: Introduction of the 4-phenylpiperazine moiety via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling, requiring palladium catalysts in anhydrous solvents like toluene .
  • Step 3: Purification via column chromatography (e.g., silica gel, eluent: CHCl₃/MeOH) and characterization by NMR (¹H/¹³C) and LC-MS .

Basic: What spectroscopic techniques are critical for structural validation of this compound?

Key methods include:

  • ¹H/¹³C NMR: To confirm substitution patterns on the thiazole and piperazine rings (e.g., δ ~2.5–3.5 ppm for piperazine protons, δ ~7.3–8.1 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS): For molecular ion ([M+H]⁺) verification, with mass accuracy <5 ppm .
  • FT-IR: Identification of functional groups (e.g., C-N stretch at ~1,250 cm⁻¹, thiazole ring vibrations at ~1,450 cm⁻¹) .

Advanced: How can computational methods resolve discrepancies in binding affinity data for GABAₐ receptor targets?

Discrepancies between in vitro (e.g., competitive binding assays) and in silico (docking) results may arise due to:

  • Conformational flexibility: Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model receptor flexibility and ligand-induced fit .
  • Solvent effects: Include explicit solvent models (e.g., TIP3P water) in docking studies (AutoDock Vina, Schrödinger) to improve accuracy .
  • Validation: Cross-check with mutagenesis data (e.g., alanine scanning of GABAₐ receptor residues) to confirm critical binding interactions .

Advanced: What strategies optimize reaction yields in multi-step syntheses of thiazole-piperazine hybrids?

Yield optimization involves:

  • Catalyst screening: Pd(OAc)₂/Xantphos for C-N coupling (improves yields from 45% to >75%) .
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance SNAr efficiency for piperazine incorporation .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., 30 min vs. 12 h) while maintaining >90% purity .

Basic: What biological targets are associated with this compound derivatives?

Primary targets include:

  • GABAₐ receptors: Anxiolytic activity via competitive binding to the benzodiazepine site (Ki values: 10–50 nM) .
  • α-Adrenergic receptors: Antagonism reduces smooth muscle contraction, relevant for urological disorders (ED₅₀: 2–8 mg/kg in vivo) .
  • Microbial enzymes: Inhibition of bacterial dihydrofolate reductase (IC₅₀: ~5 µM) .

Advanced: How to address inconsistencies in ED₅₀ values between in vitro and in vivo models?

Inconsistencies may stem from:

  • Pharmacokinetic factors: Use LC-MS/MS to monitor bioavailability and metabolic stability (e.g., hepatic microsome assays) .
  • Tissue penetration: Assess blood-brain barrier permeability via PAMPA-BBB models for CNS-targeted compounds .
  • Dose-response recalibration: Apply nonlinear regression (GraphPad Prism) to account for inter-species variability .

Basic: What crystallographic tools are used for structural analysis of thiazole derivatives?

  • Single-crystal X-ray diffraction: SHELXT for structure solution and SHELXL for refinement (R-factor <0.05) .
  • WinGX suite: For data processing, visualization, and generation of CIF files .
  • ORTEP diagrams: To illustrate anisotropic displacement parameters and confirm stereochemistry .

Advanced: How can structural analogs with divergent bioactivity guide SAR studies?

Case example:

  • Analog A (ED₅₀: 8.7 mg/kg): Lacks 2-alkoxy substituents on the phenyl ring .
  • Analog B (ED₅₀: 1.2 mg/kg): Incorporates 2-methoxy group, enhancing α-adrenergic receptor affinity by 90% .
  • Method: Perform 3D-QSAR (CoMFA/CoMSIA) to map electrostatic/hydrophobic contributions .

Basic: What are the stability considerations for storage of these compounds?

  • Temperature: Store at –20°C under inert gas (Ar/N₂) to prevent oxidation .
  • Light sensitivity: Use amber vials to avoid photodegradation of the thiazole ring .
  • pH: Avoid aqueous solutions at pH <3 or >9 to prevent hydrolysis of the piperazine moiety .

Advanced: How to resolve conflicting cytotoxicity data in anticancer assays?

Approaches include:

  • Apoptosis pathway profiling: Use flow cytometry (Annexin V/PI staining) to distinguish necrosis vs. apoptosis .
  • Off-target screening: Kinase profiling (Eurofins) to identify unintended interactions .
  • 3D tumor spheroid models: Improve predictive accuracy compared to 2D monolayer cultures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.